Chemical and physical properties of Piperidine, 1-(2-furanylmethyl)-
Chemical and physical properties of Piperidine, 1-(2-furanylmethyl)-
Abstract
This technical guide provides a comprehensive scientific overview of Piperidine, 1-(2-furanylmethyl)-, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. This document delineates the molecule's structural attributes, physicochemical properties, a robust synthesis protocol via reductive amination, and detailed methodologies for its analytical characterization. Drawing upon the well-established pharmacological importance of both the piperidine and furan scaffolds, this guide also explores the potential therapeutic applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. All protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.
Introduction: The Scientific Merit of the 1-(2-furanylmethyl)piperidine Scaffold
The convergence of a piperidine ring and a furan moiety within a single molecular entity, Piperidine, 1-(2-furanylmethyl)-, presents a compelling scaffold for modern drug discovery. The piperidine ring, a ubiquitous structural motif in a vast array of FDA-approved drugs and biologically active compounds, is prized for its ability to confer three-dimensional complexity, modulate physicochemical properties such as solubility and lipophilicity, and engage in critical molecular interactions with biological targets.[1][2] Concurrently, the furan ring system is a well-recognized pharmacophore present in numerous bioactive natural products and synthetic compounds, known to participate in a variety of biological interactions.[3]
The strategic combination of these two privileged structures in Piperidine, 1-(2-furanylmethyl)- offers a unique chemical space for the design of novel therapeutics. Its derivatives have potential applications as inhibitors of the ST2 (Suppressor of Tumorigenicity 2) receptor in inflammatory diseases, as antimicrobial agents, and in the development of therapies for Central Nervous System (CNS) disorders.[1] This guide serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this versatile molecule.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for Piperidine, 1-(2-furanylmethyl)- is not widely published, its key properties can be defined based on its chemical structure and data from analogous compounds.
Structural and Chemical Identity
The chemical structure of Piperidine, 1-(2-furanylmethyl)- consists of a piperidine ring where the nitrogen atom is substituted with a 2-furanylmethyl group.
Diagram 1: Chemical Structure of Piperidine, 1-(2-furanylmethyl)-
A 2D representation of Piperidine, 1-(2-furanylmethyl)-.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 1-((Furan-2-yl)methyl)piperidine | - |
| CAS Number | 14044-90-7 | [4][5] |
| Molecular Formula | C₁₀H₁₅NO | [5] |
| Molecular Weight | 165.24 g/mol | [5] |
| Appearance | Colorless liquid (Predicted) | [6] |
| Boiling Point | Data Not Available | [7] |
| Melting Point | Data Not Available | [7] |
| Density | Data Not Available | [7] |
| Solubility | Miscible in water (Predicted) | [6][8] |
Synthesis and Mechanism: Reductive Amination
The most direct and efficient synthesis of Piperidine, 1-(2-furanylmethyl)- is achieved through the reductive amination of furfural (furan-2-carbaldehyde) with piperidine. This widely utilized reaction in organic synthesis proceeds via a two-step, one-pot process involving the formation of an iminium ion intermediate, which is subsequently reduced to the target amine.[9][10]
The causality behind this choice of methodology lies in its high efficiency, use of readily available starting materials, and the generally mild reaction conditions required.[11][12] The mechanism involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of furfural, followed by dehydration to form a reactive iminium intermediate. A reducing agent, such as sodium borohydride or catalytic hydrogenation, then delivers a hydride to the iminium carbon to yield the final product.
Diagram 2: Synthesis Workflow via Reductive Amination
Logical flow for the synthesis of the target compound.
Detailed Experimental Protocol for Synthesis
This protocol is designed as a self-validating system, with clear steps for reaction monitoring and product characterization.
Materials:
-
Furfural (99%)
-
Piperidine (99%)
-
Methanol (Anhydrous)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve furfural (1.0 eq) in anhydrous methanol (100 mL).
-
Amine Addition: Cool the solution to 0 °C using an ice bath. Add piperidine (1.05 eq) dropwise over 15 minutes, maintaining the temperature below 10 °C.
-
Iminium Formation: Allow the mixture to stir at room temperature for 1 hour. The progress of iminium ion formation can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture back to 0 °C. Cautiously add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 15 °C due to exothermic hydrogen evolution.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours or until TLC analysis indicates the complete consumption of the iminium intermediate.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water (50 mL). Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain Piperidine, 1-(2-furanylmethyl)- as a colorless liquid.
Analytical Characterization and Quality Control
Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic Analysis
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include those for the furan ring protons (typically in the δ 6.0-7.5 ppm region), the methylene bridge protons connecting the two rings, and the aliphatic protons of the piperidine ring.
-
¹³C NMR: The spectrum would show characteristic signals for the furan carbons (with those adjacent to the oxygen being the most downfield), the methylene bridge carbon, and the three distinct sets of carbons in the piperidine ring.
4.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Absorptions:
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C-N stretching: ~1000-1200 cm⁻¹
-
C-O-C stretching (furan): ~1050-1150 cm⁻¹
-
C=C stretching (furan): ~1500-1600 cm⁻¹
-
4.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Expected Fragmentation: Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 166.24. Common fragmentation pathways for piperidine derivatives involve alpha-cleavage adjacent to the nitrogen atom.[13]
Chromatographic Purity Assessment
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal method for assessing the purity of volatile compounds like Piperidine, 1-(2-furanylmethyl)-.
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system.
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5ms) is suitable.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 2 minutes, then ramp to a high temperature (e.g., 250 °C) at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: The purity is determined by the percentage area of the main peak in the chromatogram. The mass spectrum of the peak should correspond to the expected fragmentation pattern of the target compound.
Applications in Drug Discovery and Development
The 1-(2-furanylmethyl)piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[2] Its value lies in the combination of the piperidine ring's conformational flexibility and the furan's aromatic and electronic properties.
Potential therapeutic areas include:
-
Anti-inflammatory Agents: As demonstrated by related structures, this scaffold can be used to develop inhibitors of the IL-33/ST2 signaling pathway, which is implicated in severe inflammatory conditions.[1]
-
Central Nervous System (CNS) Disorders: The piperidine moiety is a core component of many CNS-active drugs, including analgesics and antipsychotics.[2]
-
Antimicrobial Agents: Furan-containing compounds have shown a broad spectrum of antimicrobial activity.[3]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for Piperidine, 1-(2-furanylmethyl)- is not widely available, the hazardous properties can be inferred from the parent compound, piperidine. Piperidine is a flammable, corrosive, and toxic liquid.[2][3][14][15]
6.1. Hazard Identification and Personal Protective Equipment (PPE)
-
Hazards: Highly flammable liquid and vapor. Toxic if inhaled or in contact with skin. Causes severe skin burns and eye damage.[14][15]
-
PPE: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves (nitrile or natural rubber), safety goggles, and a lab coat.[1]
6.2. Handling and Storage Procedures
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources.[3] Use non-sparking tools and take precautionary measures against static discharge.[14] Avoid breathing vapors and contact with skin and eyes.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[14]
6.3. First Aid Measures
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[14]
Conclusion
Piperidine, 1-(2-furanylmethyl)- represents a molecule of significant synthetic and medicinal value. This guide has provided a comprehensive framework for its synthesis, characterization, and safe handling. The detailed protocols and mechanistic insights are intended to empower researchers to confidently work with this compound and explore its full therapeutic potential. The convergence of the pharmacologically significant piperidine and furan moieties makes this scaffold a promising starting point for the development of next-generation therapeutics.
References
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PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. PENTA. [Online]. Available: [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Carl ROTH. [Online]. Available: [Link]
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ResearchGate. (2023, October). Previous and present works for the amination of furfural. ResearchGate. [Online]. Available: [Link]
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U.S. Environmental Protection Agency. (2025, October 15). Piperidine, 1-(2-furanylmethyl)- - Chemical Activity Summary. EPA CompTox Chemicals Dashboard. [Online]. Available: [Link]
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Hoffman Fine Chemicals. (n.d.). CAS 14044-90-7 | 1-((Furan-2-yl)methyl)piperidine. Hoffman Fine Chemicals. [Online]. Available: [Link]
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ResearchGate. (2026, February 21). Reductive amination of furfural to furfurylamine: Advances in catalyst design and mechanistic insights. ResearchGate. [Online]. Available: [Link]
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MDPI. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. [Online]. Available: [Link]
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Royal Society of Chemistry. (n.d.). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry. [Online]. Available: [Link]
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